molecular formula C7H8BrN3O B11874450 4-Bromo-5-methylpicolinohydrazide

4-Bromo-5-methylpicolinohydrazide

Cat. No.: B11874450
M. Wt: 230.06 g/mol
InChI Key: UQHIARQEVCSYTC-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpicolinohydrazide is a heterocyclic organic compound featuring a pyridine ring substituted with bromine at position 4, a methyl group at position 5, and a hydrazide functional group at the carboxylic acid position. The bromine and methyl substituents likely influence its reactivity and binding properties, making it a candidate for further pharmacological exploration .

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

4-bromo-5-methylpyridine-2-carbohydrazide

InChI

InChI=1S/C7H8BrN3O/c1-4-3-10-6(2-5(4)8)7(12)11-9/h2-3H,9H2,1H3,(H,11,12)

InChI Key

UQHIARQEVCSYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1Br)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylpicolinohydrazide typically involves the reaction of 4-bromo-5-methylpyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylpicolinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-5-methylpicolinohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylpicolinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Compound Name CAS Number Functional Group Structural Similarity Key Differences
Methyl 5-bromo-4-methylpicolinate 886365-06-6 Methyl ester 0.92 Ester vs. hydrazide group
5-Bromo-4-methylpicolinonitrile 886364-86-9 Nitrile 0.76 Nitrile vs. hydrazide group
5-Bromo-6-methylpicolinaldehyde 137778-18-8 Aldehyde 0.80 Aldehyde vs. hydrazide group
(5-Bromo-6-methylpyrimidin-4-yl)hydrazine 3438-58-2 Hydrazine (pyrimidine) N/A Pyrimidine vs. pyridine core

Notes:

  • Methyl 5-bromo-4-methylpicolinate (similarity 0.92) shares the bromo and methyl substituents but replaces the hydrazide with an ester, altering solubility and reactivity .
  • 5-Bromo-4-methylpicolinonitrile (similarity 0.76) introduces a nitrile group, which may enhance stability but reduce hydrogen-bonding capacity compared to hydrazides .
  • 5-Bromo-6-methylpicolinaldehyde (similarity 0.80) contains an aldehyde, enabling nucleophilic addition reactions absent in hydrazides .
  • (5-Bromo-6-methylpyrimidin-4-yl)hydrazine (CAS 3438-58-2) differs in the heterocyclic core (pyrimidine vs.

Biological Activity

4-Bromo-5-methylpicolinohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The primary target for 4-Bromo-5-methylpicolinohydrazide is Succinate Dehydrogenase (SDH) , an enzyme integral to the citric acid cycle. The compound inhibits SDH by binding to the ubiquinone-binding region, leading to significant alterations in cellular metabolism and structure. This inhibition results in increased levels of intracellular reactive oxygen species (ROS) and changes to mitochondrial membrane potential, which can affect cell viability and function.

Cellular Effects

Research indicates that 4-Bromo-5-methylpicolinohydrazide significantly influences cell function by:

  • Increasing intracellular ROS levels : This increase can lead to oxidative stress, which may induce apoptosis in susceptible cells.
  • Altering cell membrane integrity : The compound has been shown to change the structure of mycelia and cell membranes, which can impact cellular communication and nutrient transport .

The compound is involved in various biochemical pathways:

  • Citric Acid Cycle : As an inhibitor of SDH, it disrupts normal metabolic processes.
  • Gene Expression Changes : The binding interactions with biomolecules can lead to alterations in gene expression profiles, affecting cellular responses to stress and inflammation.

Antimicrobial Activity

Recent studies have demonstrated that 4-Bromo-5-methylpicolinohydrazide exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Comparative studies indicate that its antimicrobial activity is enhanced when complexed with metal ions, suggesting a potential avenue for developing more effective antimicrobial agents .

Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of Succinate Dehydrogenase
ROS ProductionIncreased intracellular ROS levels
AntimicrobialEffective against E. coli and S. aureus
Membrane AlterationChanges in mycelial structure

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of 4-Bromo-5-methylpicolinohydrazide against E. coli and S. aureus. The results indicated that the compound exhibited moderate antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound for further development .
  • Cellular Response Analysis : Another investigation focused on the cellular effects of the compound in vitro, demonstrating that treatment with 4-Bromo-5-methylpicolinohydrazide led to significant changes in mitochondrial function and increased apoptosis markers in cancer cell lines.

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